Idaein possesses potent antioxidant and anti-inflammatory properties []. Studies suggest its ability to scavenge free radicals, reduce oxidative stress, and modulate inflammatory pathways [, ]. This has led researchers to investigate its potential application in managing conditions associated with chronic inflammation and oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and some types of cancer [, ].
Studies have explored the potential neuroprotective effects of Idaein. Its antioxidant and anti-inflammatory properties, along with its ability to modulate neurotransmitter levels, have shown promise in protecting neurons from damage and promoting their survival [, ]. This has sparked research interest in its potential application in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [, ].
Idaein, along with other Passiflora constituents, has been traditionally used for its calming and sedative properties []. Scientific research is investigating these effects, with studies suggesting Idaein's ability to interact with GABAergic and serotonergic systems involved in anxiety and sleep regulation []. This ongoing research explores its potential application in managing anxiety disorders and sleep disturbances [].
Idaein is also being investigated for its potential applications in other areas, including:
Cyanidin 3-galactoside, also known as cyanidin 3-O-β-D-galactoside, is a glycosylated anthocyanin primarily found in various fruits such as apples and berries. It exhibits a deep red to purple color, which is responsible for the pigmentation in many plants. The molecular formula of cyanidin 3-galactoside is C21H21O11, and it features a galactose sugar moiety attached to the cyanidin backbone at the C3 position via an O-glycosidic bond .
Cyanidin 3-galactoside exhibits multiple biological activities, including:
These activities contribute to its recognition as a beneficial compound in human health.
The synthesis of cyanidin 3-galactoside can be achieved through various methods:
Research on interaction studies highlights how cyanidin 3-galactoside interacts with other compounds:
Cyanidin 3-galactoside shares similarities with other anthocyanins but possesses unique characteristics that set it apart. Below is a comparison with several related compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Cyanidin 3-glucoside | Similar structure but with glucose instead of galactose | More prevalent in certain fruits like blackcurrants |
Pelargonidin 3-glycoside | Contains a different aglycone (pelargonidin) | Exhibits different color properties (orange-red) |
Delphinidin 3-galactoside | Contains delphinidin as an aglycone | Typically found in blue flowers; different health effects |
Malvidin 3-glycoside | Contains malvidin as an aglycone | Found in red wine; associated with cardiovascular benefits |
Cyanidin 3-galactoside's unique combination of biological activity and stability under various conditions makes it particularly valuable among these compounds.
Cyanidin 3-galactoside is a water-soluble anthocyanidin-3-O-glycoside belonging to the flavonoid subclass of polyphenols. Structurally, it consists of a cyanidin aglycone (2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium) linked to a β-D-galactopyranose moiety at the C-3 position via an O-glycosidic bond. This molecular configuration classifies it among the 3-monoglycosylated anthocyanins, which are distinguished by their stability and bioavailability compared to non-glycosylated forms. Cy3Gal shares the core biosynthetic pathway of anthocyanins but is unique in its specific galactosylation step mediated by UDP-galactose-dependent transferases.
The compound was first identified in 1932 as the primary pigment in copper beech (Fagus sylvatica), where it was termed "ideain". Systematic characterization began in 1986 when Sakata et al. isolated Cy3Gal from Camellia japonica subsp. rusticana, marking its recognition as a chemotaxonomic marker in plant species. Subsequent studies in the 2000s revealed its abundance in berries, particularly chokeberries (Aronia melanocarpa), which remain the richest known source. The development of high-performance liquid chromatography (HPLC) techniques in the early 21st century enabled precise quantification, revealing concentration ranges from 48.69 mg/100 g FW in lingonberries to 989.70 mg/100 g FW in wild chokeberries.
The IUPAC nomenclature designates Cy3Gal as (2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride. Common synonyms include:
In plants, Cy3Gal serves dual roles as a photoprotective agent and pollinator attractant. Its absorption spectrum (λmax = 520 nm in acidic conditions) effectively screens photosynthetic tissues from UV-B radiation while creating vivid red-blue hues in fruits. Biochemical studies demonstrate that Cy3Gal accumulation correlates with abiotic stress responses, with drought-stressed Vaccinium species showing 2.3-fold increases in synthesis. The compound also participates in redox homeostasis, scavenging reactive oxygen species (ROS) at rates comparable to ascorbic acid (IC50 = 18.7 μM against superoxide radicals).
The biosynthesis of cyanidin 3-galactoside follows the general anthocyanin biosynthetic pathway, which represents a specialized branch of the broader flavonoid biosynthetic pathway [1] [2]. This pathway utilizes phenylalanine as the initial precursor molecule and involves a series of enzymatic transformations through the phenylpropanoid and flavonoid pathways [3].
The anthocyanin biosynthetic pathway initiates with phenylalanine ammonia lyase catalyzing the deamination of phenylalanine to produce trans-cinnamic acid [3]. This reaction represents the entry point into the phenylpropanoid pathway. Subsequently, cinnamic acid 4-hydroxylase converts trans-cinnamic acid to para-coumaric acid, which is then activated by 4-coumarate:CoA ligase to form para-coumaroyl-CoA [3] [2].
The pathway continues with chalcone synthase catalyzing the condensation of one molecule of para-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone [2] [3]. Chalcone isomerase then performs the stereospecific isomerization of naringenin chalcone to naringenin. The formation of dihydroflavonols occurs through the action of flavanone 3-hydroxylase, which converts naringenin to dihydrokaempferol [3]. Additional hydroxylation reactions by flavonoid 3'-hydroxylase and flavonoid 3',5'-hydroxylase generate dihydroquercetin and dihydromyricetin, respectively [2] [3].
Dihydroflavonol 4-reductase catalyzes the stereospecific reduction of dihydroflavonols to produce colorless leucoanthocyanidins: leucopelargonidin, leucocyanidin, and leucodelphinidin [2] [3]. The critical step in anthocyanidin formation involves anthocyanidin synthase, which oxidizes leucoanthocyanidins to generate the colored anthocyanidins pelargonidin, cyanidin, and delphinidin [2] [4].
The final glycosylation step is essential for stability and biological activity. UDP-sugar:flavonoid 3-O-glycosyltransferases attach sugar moieties to the 3-position of anthocyanidins [1] [3]. For cyanidin 3-galactoside specifically, UDP-galactose:flavonoid 3-O-galactosyltransferase transfers the galactosyl group from UDP-galactose to cyanidin [1] [4] [5].
Enzyme | Abbreviation | Function | EC Number | Substrate | Product |
---|---|---|---|---|---|
Anthocyanidin Synthase | ANS | Catalyzes oxidation of leucocyanidin to cyanidin | EC 1.14.20.4 | Leucocyanidin | Cyanidin |
UDP-galactose:flavonoid 3-O-galactosyltransferase | UFGalT | Transfers galactose from UDP-galactose to cyanidin | EC 2.4.1.298 | Cyanidin + UDP-galactose | Cyanidin 3-galactoside |
UDP-glucose 4-epimerase | UGE | Converts UDP-glucose to UDP-galactose | EC 5.1.3.2 | UDP-glucose | UDP-galactose |
Anthocyanidin synthase represents a crucial enzyme in cyanidin 3-galactoside biosynthesis, functioning as a 2-oxoglutarate-dependent dioxygenase that catalyzes the oxidation of leucocyanidin to cyanidin [2] [4]. This enzyme operates through a complex mechanism involving ferrous iron, 2-oxoglutarate, and ascorbate as cofactors [2]. The catalytic process involves stereospecific hydroxylation at the C-3 position of leucocyanidin, followed by spontaneous dehydration to form the stable anthocyanidin structure [2].
Anthocyanidin synthase demonstrates substrate specificity for different leucoanthocyanidins, with varying efficiency for leucopelargonidin, leucocyanidin, and leucodelphinidin [2]. The enzyme exhibits optimal activity under specific pH and temperature conditions, typically functioning most efficiently at slightly acidic pH values and moderate temperatures [6]. Research has demonstrated that anthocyanidin synthase activity directly correlates with anthocyanin accumulation in plant tissues [2] [6].
The enzyme structure contains characteristic features of 2-oxoglutarate-dependent oxygenases, including conserved binding sites for iron and 2-oxoglutarate [2]. Molecular studies have revealed that anthocyanidin synthase can also catalyze the formation of dihydroflavonols and flavonols from leucoanthocyanidins under certain conditions, indicating broader catalytic versatility [2]. The regulation of anthocyanidin synthase expression occurs at both transcriptional and post-translational levels, with environmental factors significantly influencing enzyme activity [6].
UDP-galactose:flavonoid 3-O-galactosyltransferase represents the enzyme specifically responsible for the final step in cyanidin 3-galactoside biosynthesis [1] [4] [5]. This enzyme catalyzes the transfer of the galactosyl moiety from UDP-galactose to the 3-hydroxyl group of cyanidin, forming the glycosidic bond that characterizes cyanidin 3-galactoside [7] [4] [5].
The enzyme demonstrates high specificity for UDP-galactose as the sugar donor, with significantly reduced activity when alternative UDP-sugars are provided [4] [8] [5]. Kinetic analyses have revealed that the enzyme follows Michaelis-Menten kinetics for both substrates, with specific kinetic parameters varying among plant species [8] [5]. Studies on recombinant enzyme preparations have shown optimal activity at pH values around 8.6 and temperatures near 30°C [5].
Substrate specificity studies indicate that UDP-galactose:flavonoid 3-O-galactosyltransferase can accept various anthocyanidins as substrates, including cyanidin, peonidin, and pelargonidin, although with different catalytic efficiencies [8] [5]. The enzyme also demonstrates activity toward certain flavonols, such as quercetin and kaempferol, suggesting broader functional roles in flavonoid metabolism [8] [5].
Molecular characterization studies have identified conserved protein domains essential for catalytic activity and substrate recognition [8] [5]. The enzyme belongs to the glycosyltransferase family 1, sharing structural similarities with other plant glycosyltransferases involved in secondary metabolism [8]. Expression analysis has revealed tissue-specific and developmentally regulated expression patterns, with highest activity typically observed in tissues actively accumulating anthocyanins [5].
UDP-glucose 4-epimerase functions as an essential enzyme in providing the UDP-galactose substrate required for cyanidin 3-galactoside formation [4] [9] [10]. This enzyme catalyzes the reversible epimerization of UDP-glucose to UDP-galactose, representing a critical branch point in nucleotide sugar metabolism [9] [10].
The enzyme operates through a mechanism involving the transient oxidation and reduction of the C-4 hydroxyl group of the glucose moiety, utilizing NAD+ as a cofactor [9] [10]. UDP-glucose 4-epimerase exists as multiple isoforms in plants, with different isoforms exhibiting varying substrate affinities, cofactor requirements, and tissue-specific expression patterns [9]. The enzyme demonstrates optimal activity under physiological pH conditions and requires NAD+ binding for catalytic function [10].
Research has identified five distinct UDP-glucose 4-epimerase isoforms in Arabidopsis, designated UGE1 through UGE5, each contributing differently to plant metabolism [9]. UGE2 and UGE4 specifically play crucial roles in cell wall carbohydrate biosynthesis and demonstrate synergistic effects on plant growth [9]. These isoforms show differential expression patterns, with UGE2 and UGE4 being particularly important for providing UDP-galactose for glycosyltransferase reactions [9].
The regulation of UDP-glucose 4-epimerase activity occurs through both transcriptional control and allosteric regulation [4] [9]. Environmental factors, including temperature and UV radiation, influence enzyme expression and activity, directly impacting UDP-galactose availability for anthocyanin biosynthesis [4]. Studies have demonstrated that UDP-glucose 4-epimerase activity positively correlates with anthocyanin accumulation, particularly cyanidin 3-galactoside content, in various plant tissues [4].
The genetic regulation of cyanidin 3-galactoside biosynthesis involves complex transcriptional networks centered on the MYB-bHLH-WD40 transcriptional complex [11] [12] [13]. This regulatory system controls the expression of structural genes encoding enzymes in the anthocyanin biosynthetic pathway through coordinated transcriptional activation [11] [12].
The MYB-bHLH-WD40 complex consists of three distinct types of transcription factors that interact to form a functional regulatory unit [11] [12] [14]. R2R3-MYB transcription factors provide DNA-binding specificity and determine the regulatory outcome of the complex [12] [13]. These factors bind to MYB recognition elements in the promoter regions of target genes, including those encoding phenylalanine ammonia lyase, chalcone synthase, dihydroflavonol 4-reductase, anthocyanidin synthase, and UDP-glucose:flavonoid 3-O-glucosyltransferase [12] [15].
Basic helix-loop-helix transcription factors contribute DNA-binding activity and facilitate protein-protein interactions within the regulatory complex [11] [12] [16]. These factors recognize E-box and G-box elements in target gene promoters and interact with MYB factors through conserved protein domains [12] [16]. The bHLH component also influences the nuclear localization and stability of the transcriptional complex [16].
WD40 repeat proteins function primarily in protein stabilization and complex assembly rather than direct DNA binding [11] [14] [17]. These proteins interact with both MYB and bHLH factors, facilitating the formation of stable ternary complexes capable of activating transcription [14] [17] [16]. Research has identified specific WD40 proteins, such as TRANSPARENT TESTA GLABRA1, as essential components of the anthocyanin regulatory machinery [14] [17].
Transcription Factor Family | Function in Complex | Examples | Binding Site |
---|---|---|---|
MYB (R2R3-MYB) | DNA-binding specificity, regulatory specificity | AtPAP1, VvMYBA1, MdMYB10 | MYB recognition elements (MRE) |
bHLH (basic helix-loop-helix) | DNA-binding activity, protein-protein interactions | AtTT8, VvMYC1, MdbHLH3 | E-box and G-box elements |
WD40 repeat proteins | Protein stability, complex assembly | AtTTG1, VvWDR1, MdTTG1 | No direct DNA binding |
The regulatory specificity for cyanidin 3-galactoside biosynthesis involves genes encoding UDP-galactose:flavonoid 3-O-galactosyltransferase, which are specifically activated by particular combinations of MYB, bHLH, and WD40 factors [3] [5]. Different plant species have evolved distinct sets of transcription factors that regulate anthocyanin biosynthesis, leading to species-specific patterns of cyanidin 3-galactoside accumulation [3] [15].
Temperature represents one of the most significant environmental factors influencing cyanidin 3-galactoside biosynthesis, with both low and high temperatures producing distinct effects on anthocyanin accumulation [4] [18] [19] [20]. Low temperature storage at 4-10°C generally enhances anthocyanin biosynthesis through multiple mechanisms, including transcriptional upregulation of biosynthetic genes and improved enzyme stability [18] [20] [21].
Research on apple fruit has demonstrated that low temperature treatments significantly increase cyanidin 3-galactoside content through enhanced expression of key biosynthetic genes [4] [18]. The low temperature response involves upregulation of phenylalanine ammonia lyase, chalcone synthase, dihydroflavonol 4-reductase, anthocyanidin synthase, and UDP-glucose:flavonoid 3-O-glucosyltransferase [18] [21]. Studies on red orange fruits stored at 4°C for 75 days showed anthocyanin levels eight times higher than those maintained at 25°C [21].
The mechanism of low temperature-induced anthocyanin accumulation involves complex signaling pathways that activate transcription factors regulating anthocyanin biosynthesis [18] [20]. Low temperatures enhance the activity of UDP-glucose 4-epimerase, increasing UDP-galactose availability for cyanidin 3-galactoside formation [4]. Temperature-responsive transcription factors interact with promoter elements of structural genes, leading to coordinated expression of the entire biosynthetic pathway [18].
High temperature exposure produces contrasting effects, generally reducing cyanidin 3-galactoside accumulation and accelerating degradation processes [19] [20]. Studies on plum fruit demonstrated that temperatures of 35°C initially increased anthocyanin synthesis but subsequently promoted rapid degradation through increased hydrogen peroxide production and peroxidase activity [19]. The high temperature response involves enzyme inactivation, increased oxidative stress, and enhanced anthocyanin degradation rates [19] [22].
Environmental Factor | Effect on Biosynthesis | Mechanism | Key Genes Affected |
---|---|---|---|
Temperature (Low: 4-10°C) | Enhanced anthocyanin accumulation | Upregulation of structural genes | PAL, CHS, DFR, ANS, UFGT |
Temperature (High: >25°C) | Decreased biosynthesis, increased degradation | Enzyme inactivation, H2O2 production | All pathway genes downregulated |
UV-B Radiation (280-315 nm) | Stimulated anthocyanin synthesis | Activation of UVR8 photoreceptor pathway | CHS, F3H, DFR, ANS, UFGT |
High Humidity (>70%) | Accelerated degradation | Hydrolytic degradation | Degradation enzymes upregulated |
Low Humidity (<33%) | Reduced stability | Structural instability | Structural gene expression reduced |
Ultraviolet-B radiation (280-315 nm) functions as a crucial environmental signal that significantly stimulates cyanidin 3-galactoside biosynthesis through activation of specific photoreceptor pathways [23] [24] [25] [26]. The UV-B response involves the UV RESISTANCE LOCUS 8 photoreceptor, which perceives UV-B radiation and initiates downstream signaling cascades leading to anthocyanin accumulation [24] [25].
The UV-B signaling pathway involves the interaction of activated UVR8 with CONSTITUTIVELY PHOTOMORPHOGENIC1, leading to the stabilization and nuclear accumulation of ELONGATED HYPOCOTYL 5 transcription factor [24] [25]. This signaling cascade ultimately results in the upregulation of anthocyanin biosynthetic genes, including chalcone synthase, flavanone 3-hydroxylase, dihydroflavonol 4-reductase, anthocyanidin synthase, and UDP-glucose:flavonoid 3-O-glucosyltransferase [23] [25] [26].
Studies on blueberry fruits subjected to long-term preharvest UV-B treatment demonstrated significant increases in cyanidin 3-galactoside content, with mature fruits showing 167% and 148% increases following medium and high UV-B doses, respectively [25]. The UV-B response specifically enhanced the accumulation of galactoside-containing anthocyanins, including delphinidin-3-galactoside, petunidin-3-galactoside, and malvidin-3-galactoside [25].
The molecular mechanism of UV-B-induced anthocyanin biosynthesis involves the coordinated regulation of MYB transcription factors that control anthocyanin-specific gene expression [23] [25]. UV-B treatment upregulates the expression of positive regulatory MYB factors while downregulating negative regulatory factors, creating a favorable environment for anthocyanin accumulation [25]. Research has demonstrated that UV-B effects are stage-specific, with different responses observed during green and mature fruit development [25].
Carrot cell culture studies have shown that UV irradiation strongly enhances anthocyanin accumulation and induces transient increases in late biosynthetic enzymes, including cyanidin galactosyltransferase and related glycosylation enzymes [26]. The UV response demonstrates temporal coordination, with successive enzyme activity maxima corresponding to their position in the biosynthetic pathway [26].